Cas no 60710-40-9 (4-(Benzyloxy)-2-bromo-1-methylbenzene)

4-(Benzyloxy)-2-bromo-1-methylbenzene is a versatile aromatic compound with significant synthetic utility. It offers a bromo substituent at the 2-position, facilitating nucleophilic substitution reactions, while the benzyloxy group provides steric hindrance, enhancing selectivity. This compound is well-suited for organic synthesis due to its stability and ease of handling, making it an essential intermediate in the production of various pharmaceuticals and agrochemicals.
4-(Benzyloxy)-2-bromo-1-methylbenzene structure
60710-40-9 structure
Product Name:4-(Benzyloxy)-2-bromo-1-methylbenzene
CAS No:60710-40-9
MF:C14H13BrO
MW:277.156423330307
MDL:MFCD09260893
CID:1029583
PubChem ID:10891140
Update Time:2025-07-21

4-(Benzyloxy)-2-bromo-1-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(Benzyloxy)-2-bromo-1-methylbenzene
    • BENZENE,2-BROMO-1-METHYL-4-(PHENYLMETHOXY)-
    • 2-bromo-1-methyl-4-phenylmethoxybenzene
    • A868904
    • CS-0208529
    • 60710-40-9
    • MFCD09260893
    • AKOS015839423
    • DTXSID70447382
    • DB-072839
    • 2-Bromo-1-methyl-4-(phenylmethoxy)benzene
    • SCHEMBL26633521
    • E98606
    • BS-28986
    • MDL: MFCD09260893
    • Inchi: 1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
    • InChI Key: UENAXUWFESQYML-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 276.01500
  • Monoisotopic Mass: 276.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 4.33650

4-(Benzyloxy)-2-bromo-1-methylbenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-(Benzyloxy)-2-bromo-1-methylbenzene Production Method

4-(Benzyloxy)-2-bromo-1-methylbenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:60710-40-9)4-(Benzyloxy)-2-bromo-1-methylbenzene
Order Number:A868904
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:14
Price ($):320.0
Email:sales@amadischem.com

Additional information on 4-(Benzyloxy)-2-bromo-1-methylbenzene

Chemical Profile of 4-(Benzyloxy)-2-bromo-1-methylbenzene (CAS No 60710-40-9)

4-(Benzyloxy)-2-bromo-1-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 60710-40-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic molecule features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The presence of both bromine and benzyloxy substituents on a methyl-substituted benzene ring imparts distinct reactivity, making it a valuable intermediate in synthetic pathways.

The compound’s structure, characterized by a bromo group at the 2-position and a benzyloxy group at the 4-position of a methylbenzene core, offers a versatile platform for further functionalization. Such structural motifs are frequently explored in the development of novel pharmaceutical agents, where specific substitutions can modulate biological activity. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been growing interest in leveraging halogenated aromatic compounds like 4-(Benzyloxy)-2-bromo-1-methylbenzene for the synthesis of bioactive molecules. Researchers have demonstrated its utility in generating derivatives with potential pharmacological properties. For instance, modifications at the benzyloxy moiety can influence solubility and metabolic stability, while the bromine atom can be exchanged for other functional groups to explore novel chemical space. This adaptability makes it an attractive candidate for high-throughput screening programs aimed at identifying lead compounds for drug discovery.

One notable application of 4-(Benzyloxy)-2-bromo-1-methylbenzene lies in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The structural features of this compound allow for fine-tuning interactions with kinase active sites, making it a promising scaffold for inhibitor development.

Moreover, the benzyloxy group provides a hydrophilic extension that can enhance the pharmacokinetic profile of drug candidates. Hydrophilic substituents often improve water solubility, which is crucial for oral bioavailability and intravenous administration. In contrast, the bromine atom contributes to lipophilicity through its interaction with aromatic π-systems, balancing hydrophilic and lipophilic properties—a key consideration in drug design. This dual functionality makes 4-(Benzyloxy)-2-bromo-1-methylbenzene a versatile building block for creating balanced pharmacokinetic profiles.

Recent advances in computational chemistry have further enhanced the utility of 4-(Benzyloxy)-2-bromo-1-methylbenzene as a starting material. Molecular modeling techniques allow researchers to predict how different substituents will affect biological activity before conducting laborious wet chemistry experiments. By integrating experimental data with computational predictions, scientists can accelerate the optimization process, reducing time-to-market for new pharmaceuticals. This synergy between experimental synthesis and computational analysis underscores the importance of compounds like 60710-40-9 in modern drug discovery.

The compound’s role extends beyond pharmaceutical applications into materials science. For example, halogenated aromatics are often employed as intermediates in the synthesis of organic semiconductors and liquid crystals. The electron-withdrawing nature of bromine can modulate electronic properties, making these compounds suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The benzyloxy group’s steric bulk can influence packing arrangements in solid-state materials, affecting properties like thermal stability and charge transport.

In conclusion,4-(Benzyloxy)-2-bromo-1-methylbenzene (CAS No 60710-40-9) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors targeting therapeutic diseases. Additionally, its relevance in materials science highlights its potential contributions to advanced technological applications. As research continues to uncover new synthetic pathways and applications,60710-40-9 is poised to remain a cornerstone compound in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:60710-40-9)4-(Benzyloxy)-2-bromo-1-methylbenzene
A868904
Purity:99%
Quantity:5g
Price ($):320.0
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